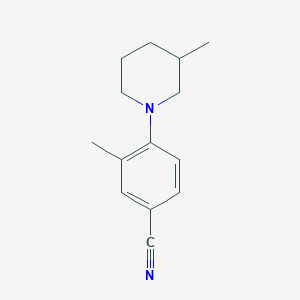

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-11-4-3-7-16(10-11)14-6-5-13(9-15)8-12(14)2/h5-6,8,11H,3-4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHRVBDLWATAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile typically involves the reaction of 3-methylpiperidine with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

Medicine: Research on potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, their modifications, and functional implications:

Biological Activity

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 232.34 g/mol

The compound features a benzonitrile moiety substituted with a 3-methylpiperidine group, which is thought to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound has been shown to:

- Bind to Receptors : It interacts with various receptors, potentially modulating their activity. This interaction can lead to altered signal transduction pathways, influencing cellular responses.

- Inhibit Enzymes : The compound exhibits enzyme inhibition properties, which may be relevant for therapeutic applications in conditions such as cancer and infectious diseases.

Biological Activity and Therapeutic Potential

Research indicates that this compound has several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. In high-throughput screening assays, it demonstrated significant inhibition rates against various strains .

| Chemotype | Molecule | % Inhibition (MTB) | MIC (µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

- Potential in Cancer Therapy : The compound's ability to inhibit specific kinases suggests it may have applications in cancer treatment. By targeting tyrosine kinases involved in tumor growth and proliferation, it could serve as a basis for new anticancer drugs .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by researchers assessed the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound inhibited bacterial growth effectively at micromolar concentrations, highlighting its potential as an antitubercular agent .

- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of the compound. It was found to inhibit certain enzymes involved in metabolic pathways critical for cell survival, suggesting further investigation into its pharmacological properties could yield promising results for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzonitrile precursors (e.g., 4-aminobenzonitrile derivatives) can react with 3-methylpiperidine under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Piperidine derivatives are often introduced via alkylation or amination steps, with reaction temperatures optimized between 0–5°C to control exothermicity .

- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood. Waste should be segregated and disposed via certified hazardous waste services .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Monitor for moisture sensitivity using desiccants .

Q. What analytical techniques are essential for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Confirms substitution patterns (e.g., benzonitrile aromatic protons vs. piperidinyl methyl groups).

- FT-IR : Identifies nitrile (C≡N) stretches (~2220 cm⁻¹) and tertiary amine bands.

- LC-MS : Validates purity (>95%) and molecular ion peaks .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Generally soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water. Solubility can be enhanced using co-solvents like polyethylene glycol (PEG-400) for biological assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Long-term stability studies recommend pH-neutral buffers and avoidance of light .

Q. How is this compound used as an intermediate in medicinal chemistry?

- Applications : Serves as a pharmacophore in kinase inhibitors or GPCR modulators. The nitrile group can act as a hydrogen bond acceptor, while the piperidine moiety enhances blood-brain barrier permeability .

- Example : Derivatives with trifluoromethyl or pyridinyl substituents (e.g., ) show enhanced binding affinity in receptor interaction studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

- Methodology :

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups. Microwave-assisted synthesis reduces reaction times from hours to minutes .

- Solvent Screening : Test solvents like acetonitrile or THF for improved regioselectivity. Use Dean-Stark traps for azeotropic removal of water in condensation reactions .

- Data Analysis : Design of Experiments (DoE) software (e.g., MODDE®) identifies critical parameters (temperature, catalyst loading) for yield maximization .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Troubleshooting : Assess compound purity via HPLC-UV (>99%) and confirm absence of regioisomers or tautomers that may skew activity .

Q. How does structural modification of the piperidine ring affect bioactivity?

- Structure-Activity Relationship (SAR) :

- Methyl Substitution : 3-Methylpiperidine enhances lipophilicity (logP) and metabolic stability compared to unsubstituted analogs.

- Fluorination : Introducing fluorine at the 4-position (e.g., ) improves target engagement in CNS disorders but may reduce solubility .

- Experimental Design : Synthesize analogs with varied alkyl/aryl groups on piperidine and compare pharmacokinetic profiles using in vitro microsomal assays .

Q. What computational methods predict the binding modes of this compound with biological targets?

- Approaches :

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

- Process Chemistry :

- Flow Reactors : Enable continuous synthesis with precise temperature control, reducing side reactions.

- Crystallization Optimization : Use anti-solvent addition (e.g., water into DMF) to improve yield and polymorph control .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.